molecular formula C16H12ClN3O3 B4891370 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole

Cat. No. B4891370
M. Wt: 329.74 g/mol
InChI Key: HKMLRISOJASRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in scientific research. It is a highly reactive compound that can covalently bind to nucleophilic groups such as amino and thiol groups in proteins, peptides, and nucleic acids.

Mechanism of Action

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole reacts with nucleophilic groups such as amino and thiol groups in proteins, peptides, and nucleic acids to form covalent bonds. The reaction results in the formation of a fluorescent adduct that emits green fluorescence upon excitation with UV light. The fluorescence intensity of the adduct is proportional to the amount of 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole bound to the target molecule. The reaction is irreversible, which makes 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole a useful tool for studying the stability and turnover of proteins and nucleic acids.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has been shown to have minimal biochemical and physiological effects on the target molecules. The covalent binding of 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole to proteins and nucleic acids does not significantly alter their structure or function. However, excessive labeling with 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole may affect the solubility and stability of the target molecule, which can lead to non-specific binding and aggregation.

Advantages and Limitations for Lab Experiments

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has several advantages as a fluorescent labeling reagent. It is highly reactive and specific, which allows for efficient labeling of target molecules. It is also a small molecule, which minimizes steric hindrance and interference with the target molecule's structure and function. In addition, 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole emits strong green fluorescence, which makes it easy to detect and quantify. However, 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has some limitations. It requires organic solvents such as DMSO and DMF for solubility and labeling reactions, which may affect the biological activity of the target molecule. It also requires UV light for excitation, which may cause photo-damage to the target molecule and surrounding tissues.

Future Directions

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has been widely used in scientific research, and there are many future directions for its application. One potential direction is the development of new fluorescent labeling reagents that have improved solubility, specificity, and sensitivity. Another direction is the application of 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in live-cell imaging and in vivo studies. 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can also be used in combination with other labeling reagents such as biotin and fluorescent proteins for multiplex labeling and imaging. Finally, 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can be used in the development of new diagnostic and therapeutic agents for diseases such as cancer and Alzheimer's disease.

Scientific Research Applications

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole is widely used as a fluorescent labeling reagent in scientific research. It can be used to label proteins, peptides, and nucleic acids for various applications such as protein-protein interactions, protein folding, enzyme kinetics, and DNA sequencing. 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can also be used to study the structure and function of membrane proteins such as ion channels and transporters. In addition, 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can be used as a probe for monitoring changes in environmental conditions such as pH and temperature.

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-9-5-14-15(6-10(9)2)19(8-18-14)16(21)12-7-11(20(22)23)3-4-13(12)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMLRISOJASRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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